5-Butyl-4-methyldihydro-2(3H)-furanone, cis-(-)-
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Overview
Description
5-Butyl-4-methyldihydro-2(3H)-furanone, cis-(-)-: is an organic compound belonging to the furanone family. It is characterized by its unique structure, which includes a butyl group and a methyl group attached to a dihydrofuranone ring. This compound is known for its distinct aroma and is often used in the flavor and fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-4-methyldihydro-2(3H)-furanone, cis-(-)- can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the furanone ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-Butyl-4-methyldihydro-2(3H)-furanone, cis-(-)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furanone ring into a more saturated structure.
Substitution: The butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of saturated furanone derivatives
Substitution: Formation of substituted furanone derivatives
Scientific Research Applications
5-Butyl-4-methyldihydro-2(3H)-furanone, cis-(-)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the flavor and fragrance industry due to its distinct aroma.
Mechanism of Action
The mechanism of action of 5-Butyl-4-methyldihydro-2(3H)-furanone, cis-(-)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to receptors: Interaction with specific receptors in biological systems, leading to a physiological response.
Enzyme inhibition: Inhibition of key enzymes involved in metabolic pathways.
Antioxidant activity: Scavenging of free radicals and reduction of oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 5-Butyl-4-methyl-3H-furan-2-one
- 5-Butyl-4-methyl-2(5H)-furanone
- 5-Butyl-4-methyl-2(3H)-furanone
Uniqueness
5-Butyl-4-methyldihydro-2(3H)-furanone, cis-(-)- is unique due to its specific stereochemistry and the presence of both butyl and methyl groups. This combination of structural features contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
CAS No. |
80041-00-5 |
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Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
(4S,5S)-5-butyl-4-methyloxolan-2-one |
InChI |
InChI=1S/C9H16O2/c1-3-4-5-8-7(2)6-9(10)11-8/h7-8H,3-6H2,1-2H3/t7-,8-/m0/s1 |
InChI Key |
WNVCMFHPRIBNCW-YUMQZZPRSA-N |
Isomeric SMILES |
CCCC[C@H]1[C@H](CC(=O)O1)C |
Canonical SMILES |
CCCCC1C(CC(=O)O1)C |
Origin of Product |
United States |
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